alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of both glucose and fructose units, linked to a fatty acid chain. It is commonly found in various natural sources and has significant applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate typically involves the esterification of sucrose with oleic acid. The reaction is usually catalyzed by an enzyme such as lipase, which facilitates the formation of the ester bond between the sugar and the fatty acid. The reaction conditions often include a controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes where sucrose and oleic acid are reacted in the presence of a lipase enzyme. The process is designed to be efficient and cost-effective, ensuring high yields and minimal by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The glycosidic bonds in the compound can be targeted for substitution reactions, resulting in the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, under conditions that promote the cleavage of glycosidic bonds.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trehalose: A disaccharide consisting of two glucose molecules, known for its stability and protective properties.
Maltose: A disaccharide composed of two glucose units, commonly found in malt and starch.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is unique due to its combination of a glycosidic bond and a fatty acid ester. This structure imparts distinct physical and chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
52683-61-1 |
---|---|
Molecular Formula |
C30H54O12 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h9-10,21-22,24-28,31-33,35-39H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1 |
InChI Key |
AECIIQVDGKYLNI-VUAWYJOHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
52683-61-1 | |
Origin of Product |
United States |
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